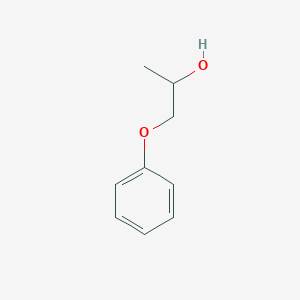

1-Phenoxy-2-propanol

Beschreibung

Overview of Glycol Ether Chemistry and Significance

Glycol ethers are a class of solvents that are chemically derived from the reaction of alcohols with ethylene (B1197577) oxide or propylene (B89431) oxide. alliancechemical.com This synthesis results in molecules possessing both ether and alcohol functional groups, a duality that imparts unique solvency characteristics. sigmaaldrich.cn Their hybrid nature, with both hydrophilic (water-loving) and hydrophobic (oil-loving) properties, makes them excellent coupling agents capable of dissolving both polar and non-polar substances. alliancechemical.com This versatility is a key reason for their widespread use in numerous applications, including paints, coatings, cleaning products, inks, and cosmetics. alliancechemical.comchemistryindustry.bizecolink.com

Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. wikipedia.orgecolink.com 1-Phenoxy-2-propanol belongs to the P-series of glycol ethers. glycol-ethers.eu The P-series glycol ethers are noted for their strong performance as industrial solvents and are often favored due to toxicological concerns associated with some E-series counterparts. ecolink.comglycol-ethers.eu The controlled evaporation rates and broad solvency of glycol ethers make them indispensable in formulations requiring film formation, such as in water-based coatings where they act as coalescing agents. alliancechemical.comglycol-ethers.eu

Historical Context of this compound Discovery and Initial Investigations

Initial investigations and subsequent research have highlighted its utility as a slow-evaporating, hydrophobic solvent. atamankimya.com Its properties make it suitable as a bactericidal agent, a fixative for soaps and perfumes, and an intermediate for plasticizers. atamankimya.com

Structural Isomerism and Stereochemical Considerations within Phenoxypropanol Derivatives

The molecular structure of phenoxypropanol allows for the existence of different isomers, which have the same molecular formula but different arrangements of atoms. chemistryguru.com.sg These structural variations can lead to different physical and chemical properties.

Phenoxypropanol exists in two primary positional isomers, determined by the point of attachment of the phenoxy group to the propane (B168953) chain. These are commonly referred to as the alpha (α) and beta (β) isomers.

This compound (α-isomer): In this isomer, the phenoxy group is attached to the first carbon of the propanol (B110389) chain, and the hydroxyl group is on the second carbon. nih.gov This is the more commercially significant isomer and is often referred to simply as propylene glycol phenyl ether. atamankimya.comnih.gov

2-Phenoxy-1-propanol (β-isomer): Here, the phenoxy group is on the second carbon, and the hydroxyl group is on the first.

The synthesis of phenoxypropanol from phenol (B47542) and propylene oxide typically yields a mixture of these isomers, with the alpha isomer, this compound, being the major product.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 770-35-4 |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 243 °C |

| Density | 1.064 g/mL at 20 °C |

| Water Solubility | 15.1 g/L at 20°C |

This data is compiled from various chemical data sources. chemicalbook.com

The structure of this compound includes a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenoxy-2-propanol and (S)-1-phenoxy-2-propanol. The typical synthesis of this compound results in a racemic mixture, which is a 50:50 mixture of the two enantiomers. libretexts.org

The separation of these enantiomers, a process known as chiral resolution, is a significant challenge because enantiomers have identical physical properties such as boiling point and solubility in achiral solvents. libretexts.orgwikipedia.org However, resolving this racemic mixture is crucial in certain applications, particularly in the synthesis of pharmaceuticals where one enantiomer may have the desired therapeutic effect while the other could be inactive or even cause adverse effects. orgosolver.com

Research into the chiral resolution of phenoxypropanol derivatives often employs methods such as enzymatic kinetic resolution. For instance, studies have explored the use of lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. mdpi.comnih.gov One such study focused on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, using Candida rugosa lipase (B570770). mdpi.comnih.gov This process yielded an enantiomerically enriched product, demonstrating a viable, though complex, pathway to obtaining the pure enantiomers. mdpi.comnih.gov The challenge lies in optimizing the reaction conditions, including the choice of enzyme, solvent, and acylating agent, to achieve high enantioselectivity. mdpi.comnih.gov

Table 2: Research Findings on Enzymatic Kinetic Resolution of a Phenoxypropanol Derivative

| Parameter | Finding | Reference |

| Biocatalyst | Lipase from Candida rugosa MY | mdpi.comnih.gov |

| Substrate | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | mdpi.comnih.gov |

| Optimal System | Toluene as a two-phase reaction medium with [EMIM][BF4] and isopropenyl acetate (B1210297) as the acetylating agent | mdpi.comnih.gov |

| Result | Production of the (S)-enantiomer with high enantiomeric purity (eep = 96.2%) | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenoxy 2 Propanol

Established Industrial Synthesis Routes

Industrial synthesis of 1-Phenoxy-2-propanol is achieved through processes designed for high yield and purity under controlled conditions. atamanchemicals.com

Williamson Ether Synthesis in this compound Production

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers. libretexts.orgmasterorganicchemistry.com In the context of this compound production, it involves the reaction of a phenoxide ion with an appropriate alkyl halide. libretexts.orgmasterorganicchemistry.com

One common industrial approach utilizing the Williamson ether synthesis involves the reaction of phenol (B47542) with 1-chloropropan-2-ol. atamanchemicals.comatamankimya.com In this nucleophilic substitution reaction, the hydroxyl group of phenol is deprotonated to form a phenoxide ion, which then attacks the carbon atom bonded to the chlorine in 1-chloropropan-2-ol, displacing the chloride ion and forming the ether linkage of this compound. atamanchemicals.com This process is conducted under controlled temperature and pressure to optimize yield and purity. atamanchemicals.com

Alkali-metal hydroxides, such as sodium hydroxide, are commonly employed as bases in the Williamson ether synthesis to deprotonate phenol, generating the highly nucleophilic phenoxide ion necessary for the reaction to proceed efficiently. atamanchemicals.comgoogle.com Alkali-metal borohydrides have also been mentioned in the context of this compound synthesis via hydroxyethylation of phenol (a type of Williamson synthesis), potentially playing a role in facilitating the reaction or improving product quality, although specific details on their exact role and mechanism in this particular reaction were not extensively detailed in the provided snippets. wikipedia.orgatamanchemicals.comunibo.it However, alkali metal hydrides like sodium hydride are known strong bases used to form alkoxides for Williamson synthesis. libretexts.orggoogle.com

Propylene (B89431) Oxide Ring-Opening with Phenol

Another significant industrial route for synthesizing this compound involves the ring-opening reaction of propylene oxide with phenol. sigmaaldrich.comsigmaaldrich.comatamanchemicals.comscientificlabs.co.ukatamankimya.comatamanchemicals.com This atom-economic reaction directly adds the phenol molecule across the epoxide ring of propylene oxide. scientificlabs.co.ukacs.org

The ring-opening reaction of propylene oxide with phenol is typically catalyzed to enhance reaction rate and selectivity towards the desired this compound isomer (where the phenoxy group is attached to the primary carbon of the propylene oxide backbone). scientificlabs.co.ukacs.org Atom-economic synthesis aims to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. scientificlabs.co.ukacs.org Various catalytic systems have been investigated for this reaction. acs.orgresearchgate.netacs.org

Mixed metal oxides, particularly those based on aluminum oxide (Al₂O₃) and magnesium oxide (MgO), have demonstrated effectiveness as catalysts for the synthesis of this compound from phenol and propylene oxide. sigmaaldrich.comsigmaaldrich.comatamanchemicals.comscientificlabs.co.ukatamankimya.comatamanchemicals.comacs.orgresearchgate.netacs.org Al₂O₃-MgO catalysts with specific Al/Mg molar ratios have shown notable catalytic performance, achieving high conversion of reactants and high selectivity towards this compound. researchgate.net For instance, an Al₂O₃/MgO catalyst with an Al/Mg molar ratio of 1.5% exhibited 98.2% conversion and 99.3% selectivity to this compound at 120°C over 5 hours. researchgate.net These heterogeneous catalysts offer the advantage of easy recovery and potential for reuse. researchgate.net Magnetically separable Al₂O₃-MgO/Fe₃O₄ catalysts have also been developed, further facilitating catalyst separation and reuse while maintaining high activity and selectivity. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukatamankimya.comatamanchemicals.comresearchgate.net

Here is a summary of research findings on Al₂O₃-MgO catalysts:

| Catalyst Composition | Al/Mg Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Selectivity to this compound (%) | Reference |

| Al₂O₃/MgO | 1.5% | 120 | 5 | 98.2 | 99.3 | researchgate.net |

| Al₂O₃-MgO/Fe₃O₄ | Not specified | Not specified | Not specified | 80.3 | 88.1 | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukatamankimya.comatamanchemicals.comresearchgate.net |

These data highlight the effectiveness of Al₂O₃-MgO based catalysts in promoting the selective synthesis of this compound via the atom-economic reaction between phenol and propylene oxide. scientificlabs.co.ukacs.orgresearchgate.net

Catalytic Systems for Atom-Economic Synthesis

Magnetically Separable Al₂O₃-MgO/Fe₃O₄ Catalysts

One synthetic route for this compound involves the reaction of propylene oxide with phenol in the presence of a magnetically separable Al₂O₃-MgO/Fe₃O₄ catalyst. atamanchemicals.comresearchgate.netatamankimya.comatamanchemicals.com This catalyst is prepared by supporting Al₂O₃-MgO mixed oxides on magnetic Fe₃O₄. researchgate.net Studies have shown that Al₂O₃/MgO materials with specific Al/Mg molar ratios exhibit high catalytic activity and selectivity for this reaction. researchgate.net For instance, an Al₂O₃/MgO catalyst with an Al/Mg molar ratio of 1.5% demonstrated a 98.2% conversion of reactants and 99.3% selectivity to this compound at 120°C for 5 hours. researchgate.net A key advantage of this catalyst is its facile separation from the reaction mixture using a magnet, and its catalytic performance remains largely unaffected even after multiple reaction cycles. researchgate.net

Zeolitic Frameworks: SAPO-5 and SAPO-34 Molecular Sieves in Epoxide Ring Opening

Amine-functionalized SAPO-5 and SAPO-34 molecular sieves have been investigated as catalysts for the epoxide ring-opening reaction of propylene oxide with phenol, primarily yielding this compound. researchgate.netiitram.ac.inresearchgate.netscispace.com These molecular sieves are typically synthesized via a hydrothermal method and subsequently modified through post-synthetic amine functionalization using agents like aminopropyltriethoxysilane (APTES). iitram.ac.in Optimized reaction conditions utilizing these functionalized SAPO materials have shown high conversion and selectivity towards this compound. researchgate.netiitram.ac.in For example, amine-functionalized SAPO-5 materials have demonstrated selective synthesis of this compound with 99% selectivity under solvent-free conditions in a liquid phase medium. scispace.com

Reaction Mechanisms and Catalytic Selectivity

The synthesis of this compound from phenol and propylene oxide involves the nucleophilic ring-opening of the epoxide ring of propylene oxide by phenol. The selectivity of this reaction is influenced by the catalyst used. In the case of base catalysts, the epoxide ring is likely to open at the least sterically hindered position, favoring the formation of secondary alcohols, such as this compound. acs.org Acid catalysts, on the other hand, tend to facilitate the formation of primary alcohols. acs.org The use of Al₂O₃-MgO/Fe₃O₄ catalysts in the reaction of phenol with propylene oxide is described as an atom-economic reaction for the synthesis of this compound. researchgate.net

Detailed research findings on catalytic performance for the reaction of phenol with propylene oxide over Al₂O₃/MgO catalysts are summarized in the table below:

| Catalyst | Al/Mg Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) |

| Al₂O₃/MgO | 1.5% | 120 | 5 | 98.2 | 99.3 |

| Al₂O₃-MgO/Fe₃O₄ | Not specified | Not specified | Not specified | 80.3 | 88.1 |

Alternative Synthetic Approaches

Beyond the reaction of phenol with propylene oxide, alternative methods exist for the synthesis of this compound.

Reduction of Phenoxy Acetone (B3395972) Using Borohydrides

This compound can also be synthesized by the reduction of phenoxy acetone (1-phenoxypropan-2-one) using borohydrides, such as sodium borohydride (B1222165) (NaBH₄). s3waas.gov.inprepchem.com This method involves dissolving phenoxy acetone in a suitable solvent, such as ethanol, and then adding the borohydride portionwise with stirring. prepchem.com The reaction is typically carried out at room temperature. prepchem.com After the reaction is complete, the residual borohydride is decomposed, and the product is isolated through extraction and purification techniques. prepchem.com This reduction of a ketone (phenoxy acetone) using sodium borohydride yields a secondary alcohol (this compound). s3waas.gov.in

Purification and Isolation Techniques in Laboratory and Industrial Scale

Following synthesis, the crude this compound product requires purification to remove impurities and unreacted starting materials. Common purification techniques employed in both laboratory and industrial scales include distillation and solvent extraction. atamanchemicals.com After purification, the product is typically dried and subjected to quality testing. atamanchemicals.com

In laboratory settings, isolation and purification often involve techniques such as extraction and recrystallization, with careful selection of appropriate solvents being crucial for achieving high purity and good yield. nih.govijddr.in Industrial crystallization development also focuses on achieving high chemical purity, and while crystallization is a selective technique, impurities can still contaminate the product. nih.gov Techniques like washing the crystallized product with a suitable solvent can enhance purity by removing impurities from the crystal surface. nih.gov

Liquid-liquid extraction and solid-phase extraction (SPE) are also utilized for the isolation and preconcentration of phenolic compounds, which can be relevant in the purification of this compound or its precursors. arcjournals.orgresearchgate.net SPE methods, for instance, can offer advantages such as shorter extraction times, reduced solvent consumption, and the avoidance of emulsions compared to liquid-liquid extraction. researchgate.net

| Technique | Application in this compound Purification/Isolation | Notes |

| Distillation | Removal of impurities and unreacted materials | Applicable in both laboratory and industrial scales. atamanchemicals.com |

| Solvent Extraction | Isolation of the product from the reaction mixture | Used in both laboratory and industrial scales. atamanchemicals.comijddr.in |

| Recrystallization | Purification of solid product (if applicable) | Primarily a laboratory technique for achieving high purity. nih.govijddr.in |

| Washing | Removal of surface impurities from crystals | Relevant in crystallization-based purification. nih.gov |

| Solid-Phase Extraction | Preconcentration and isolation (e.g., of precursors) | Can be advantageous for certain applications. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 1 Phenoxy 2 Propanol

Nucleophilic Substitution Reactions and Functional Group Introduction

Nucleophilic substitution reactions are significant in the chemistry of 1-Phenoxy-2-propanol, particularly in its synthesis and potential for further functionalization. A common synthetic route involves the reaction of phenol (B47542) with 1-chloropropan-2-ol in the presence of a base, such as sodium hydroxide. In this process, the phenoxide ion, formed from phenol, acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 1-chloropropan-2-ol. This nucleophilic attack displaces the chloride ion, forming the ether linkage characteristic of this compound atamanchemicals.com. This reaction is a classic example of a Williamson-like ether synthesis facilitated by a nucleophilic substitution mechanism atamanchemicals.com.

Another relevant synthetic method involves the reaction of phenol with propylene (B89431) oxide, which is a nucleophilic ring-opening reaction. This reaction, often catalyzed by materials such as Al2O3-MgO/Fe3O4, also leads to the formation of this compound atamanchemicals.comsigmaaldrich.comacs.org. The nucleophilic attack by phenol opens the epoxide ring of propylene oxide, introducing the phenoxy group and forming the alcohol functionality.

The ability of this compound to undergo nucleophilic substitution reactions provides avenues for the introduction of other functional groups or modifications to its chemical structure, making it a useful intermediate in organic synthesis and chemical transformations camachem.com. While specific examples of nucleophilic substitution of this compound (e.g., at the carbon bearing the hydroxyl group after activation) were not extensively detailed in the search results, its formation through such mechanisms highlights the susceptibility of related structures to nucleophilic attack and the potential for similar reactions to occur with this compound itself under appropriate conditions. The synthesis of related compounds, such as 2-Propanol, 1-phenoxy-3-(phenylseleno)-, also involves nucleophilic substitution to incorporate the phenoxy group smolecule.com, suggesting the broader applicability of these reaction types in functionalizing propanol (B110389) backbones with phenoxy moieties.

Oxidation and Reduction Pathways of this compound

As a secondary alcohol, this compound is susceptible to oxidation. Oxidation of secondary alcohols typically yields ketones libretexts.org. Therefore, under suitable oxidizing conditions, this compound can be expected to be oxidized to 1-phenoxy-2-propanone. However, detailed specific research findings on the oxidation pathways, mechanisms, or common oxidizing agents used for this compound were not prominently featured in the provided search results.

Safety data sheets indicate that this compound is incompatible with strong oxidizing agents, which implies that reactions can occur, potentially leading to hazardous situations chemicalbook.comechemi.com. This incompatibility underscores the potential for oxidation, although the specific products and reaction kinetics are not detailed.

Microbial degradation studies have investigated the breakdown of this compound by microorganisms in different soil types atamanchemicals.comsigmaaldrich.comoecd.org. This biological degradation can involve oxidative processes, leading to the decomposition of the compound. Under aerobic conditions, this compound degraded relatively rapidly, with time to 50% removal typically ranging from 1 to 7 days oecd.org. This indicates that oxidative degradation pathways are relevant to the environmental fate of this compound.

Information specifically on the reduction pathways of this compound was not found in the search results. While reduction steps might be involved in the synthesis of certain related compounds smolecule.comtandfonline.com, the direct reduction of this compound itself was not described.

Stability and Reactivity under Controlled Conditions

This compound is generally characterized by its stability under normal conditions of use and storage atamanchemicals.comchemicalbook.comechemi.com. It is reported to be stable when exposed to air and moisture atamanchemicals.comchemicalbook.com. However, its stability can be compromised by certain conditions and incompatible materials.

The compound should be stored away from extreme temperatures and direct sunlight to maintain its stability atamanchemicals.comchemicalbook.com. While not considered highly reactive, this compound should be kept separate from strong acids, strong bases, and strong oxidizers atamanchemicals.comchemicalbook.comechemi.com. Contact with these incompatible materials can lead to potential hazardous reactions atamanchemicals.comchemicalbook.com.

This compound is thermally stable at typical use temperatures but can undergo decomposition at elevated temperatures echemi.com. Hazardous decomposition products formed under fire conditions may include carbon oxides chemicalbook.com. Depending on the temperature, air supply, and the presence of other substances, decomposition can also yield aldehydes, ketones, and organic acids echemi.com. Under normal conditions, no dangerous reactions are known to occur cpachem.com.

Studies on the degradation of this compound by microorganisms highlight its reactivity in biological systems and the environment atamanchemicals.comsigmaaldrich.comoecd.org. This indicates that while stable under typical storage, it can be subject to degradation under specific environmental conditions.

Stereochemical Resolution and Biocatalytic Transformations

Microbial Resolution of Racemic 1-Phenoxy-2-propyl Acetate (B1210297)

Microbial processes have been explored for the resolution of racemic 1-phenoxy-2-propyl acetate (PPAc) to obtain enantiomerically enriched 1-phenoxy-2-propanol (PPol). Two primary mechanisms have been observed: stereospecific decomposition and asymmetric hydrolysis. tandfonline.comtandfonline.com

Certain species of Nocardia and Rhodococcus have demonstrated the ability to hydrolyze racemic 1-phenoxy-2-propyl acetate to racemic this compound. Following hydrolysis, these microorganisms selectively decompose one isomer of this compound, leading to the accumulation of the (R)-enantiomer. tandfonline.comtandfonline.com This stereospecific decomposition pathway allows for the preparation of (R)-1-phenoxy-2-propanol. tandfonline.com

Another microbial approach involves the asymmetric hydrolysis of 1-phenoxy-2-propyl acetate by various yeasts and bacteria. tandfonline.comtandfonline.comoup.com This process directly yields (R)-1-phenoxy-2-propanol and the ester of (S)-1-phenoxy-2-propanol. tandfonline.comtandfonline.com This kinetic resolution method allows for the separation of the enantiomers based on the differential hydrolysis rates of the acetate ester. tandfonline.com

Enzymatic Catalysis in this compound Stereoisomer Production

Enzymatic catalysis plays a crucial role in the stereoisomer production of this compound, primarily through the hydrolysis of its ester derivatives.

An enzyme catalyzing the asymmetric hydrolysis of 1-phenoxy-2-propyl acetate has been partially purified and characterized from Corynebacterium glutamicum ATCC 13059. tandfonline.comtandfonline.comoup.comjst.go.jp This bacterium was selected for further studies due to the velocity and optical specificity of its reaction. tandfonline.com

The enzymatic hydrolysis catalyzed by the partially purified enzyme from Corynebacterium glutamicum exhibits high specificity for the (R)-enantiomer of 1-phenoxy-2-propyl acetate. tandfonline.comoup.comjst.go.jp Studies have shown that the optical purity of the (R)-1-phenoxy-2-propanol produced remains high (typically > 95% e.e.) during the initial stages of the reaction, up to approximately 45% hydrolysis of the (R)-ester. tandfonline.com As the reaction proceeds further, a small amount of the (S)-enantiomer may be formed, leading to a decrease in the optical purity of the accumulating alcohol. tandfonline.com

The activity of the enzyme was assayed by measuring the production of this compound from 1-phenoxy-2-propyl acetate. tandfonline.com One unit of enzyme activity was defined as the amount producing 1 µmol of this compound per minute under specific conditions (pH 7.0, 30°C). tandfonline.com The enzyme showed optimal activity at pH 6.0 and 40°C and maintained stability in the pH range of 6.0 to 7.0 and temperatures up to 40°C. jst.go.jp Its activity was found to be inhibited by certain metal ions (Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺) and reagents (p-CMB, SDS, N-ethylmaleimide). jst.go.jp

Interactive Table 1: Enzyme Purification from Corynebacterium glutamicum ATCC 13059

| Step | Total Activity (units) | Total Protein (mg) | Specific Activity (units/mg) | Yield (%) |

| Cell-free extract | 427 | 12,700 | 0.033 | 100 |

| DEAE-Toyopearl | 403 | 5,890 | 0.067 | 94.5 |

| Phenyl-Toyopearl | 145 | 424 | 0.343 | 34.0 |

| Hydroxylapatite | 34.7 | 10.4 | 3.32 | 8.12 |

Data extracted from Yanase et al., 1993. tandfonline.com

Interactive Table 2: Asymmetric Hydrolysis of 1-Phenoxy-2-propyl Acetate by Corynebacterium glutamicum ATCC 13059

| Reaction Time (h) | PPol Formed (%) | e.e. (%) of (R)-PPol |

| ... | ... | ... |

| Up to ~45% hydrolysis | High | > 95 |

| Further reaction | Increasing | Decreasing |

Data based on Fig. 2B in Yanase et al., 1993. tandfonline.com

Biotransformation Concepts for Structurally Related Phenoxypropanols

Biotransformation concepts developed for this compound and its acetate ester can be extended to structurally related phenoxypropanols. Studies on the kinetic resolution of other phenoxyalkanols and their derivatives using lipases, such as lipase (B570770) B from Candida antarctica, have shown the influence of substrate structure and reaction conditions on enantioselectivity. researchgate.netntnu.noresearchgate.netirb.hr For instance, the kinetic resolution of 1-phenoxy-2-butanol, 1-phenylmethoxy-2-butanol, and 1-phenoxy-2-pentanol has been investigated to understand the substrate requirements for high enantioselectivity. researchgate.netresearchgate.net The effect of the substrate structure on the enantioselectivity (E-value) can differ between transesterification reactions in organic media and hydrolysis in buffer. researchgate.netntnu.no The influence of different acyl donors on enantioselectivity has also been explored. researchgate.netntnu.no These studies contribute to the broader understanding of applying biocatalysis for the stereoselective synthesis of various phenoxypropanol derivatives.

Environmental Fate and Biodegradation Dynamics of 1 Phenoxy 2 Propanol

Aerobic Biodegradation Pathways in Aqueous Environments

In aqueous systems, the primary mechanism for the removal of 1-phenoxy-2-propanol is aerobic biodegradation, a process driven by microorganisms in the presence of oxygen. nih.govhrpub.org

The ready biodegradability of chemical substances in an aerobic aqueous medium is commonly evaluated using the OECD 301 guideline series. oecd.orgoecd.org The OECD 301F method, specifically, is a manometric respirometry test that quantifies the oxygen consumed by a microbial population during the degradation of a test substance over a 28-day period. safety-carb.com This consumption of oxygen is a direct indicator of aerobic microbial activity. itrcweb.org

In this test, a solution containing the test substance, a mineral medium, and an inoculum of microorganisms (typically activated sludge from a wastewater treatment plant) is incubated under aerobic conditions. oecd.orgnih.gov The degradation process is monitored by measuring the amount of oxygen consumed (Biochemical Oxygen Demand or BOD) or the carbon dioxide (CO₂) produced. oecd.orgnih.gov A substance is considered "readily biodegradable" if it reaches a pass level of 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 10-day window during the 28-day test. oecd.orgsafety-carb.com Studies have demonstrated that phenoxypropanols are biodegradable according to OECD guidelines. nih.gov The process involves the breakdown of the aromatic alcohol by microorganisms, and investigations have confirmed that this degradation occurs without the extracellular formation of significant unwanted intermediate products like phenol (B47542). nih.gov

Table 1: OECD 301F Test Parameters for Ready Biodegradability

| Parameter | Description | Pass Level for Ready Biodegradability |

| Duration | The standard length of the test period. | 28 days oecd.org |

| Oxygen Consumption | Measurement of oxygen used by microorganisms to degrade the substance. | ≥ 60% of Theoretical Oxygen Demand (ThOD) oecd.org |

| CO₂ Evolution | Measurement of carbon dioxide produced during degradation. | ≥ 60% of Theoretical Carbon Dioxide (ThCO₂) oecd.org |

| Dissolved Organic Carbon (DOC) Removal | Measurement of the disappearance of organic carbon from the solution. | ≥ 70% oecd.org |

| 10-Day Window | A period within the test where the pass level must be achieved. | Begins when biodegradation reaches 10% and must end before day 28. safety-carb.com |

This table summarizes the key criteria for the OECD 301F test as described in the provided sources.

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. This process is a crucial endpoint in biodegradation studies as it signifies the total removal of the organic pollutant from the environment. The rate and extent of mineralization can be determined by quantifying the production of ¹⁴CO₂ from a ¹⁴C-labeled parent compound over time.

While specific mineralization rate data for this compound is not detailed in the provided search results, the degradation pathways for similar compounds offer insight. For instance, the degradation of phenoxy acid herbicides involves the cleavage of the ether linkage, followed by the breakdown of the aromatic ring, ultimately leading to mineralization. In some studies, when a complete mass balance cannot be achieved for a compound, the missing fraction is often presumed to have been mineralized to CO₂. The kinetics of this degradation can often be described using first-order models, from which half-lives (the time required for 50% of the compound to degrade) can be calculated.

Biodegradation in Terrestrial Systems (Soil)

The fate of this compound in soil is governed by a complex interplay of the soil's physical and chemical properties, aerobic conditions, and the activity of native microbial communities. sigmaaldrich.com

The rate at which this compound degrades in soil is significantly influenced by the soil's characteristics, such as texture, organic matter content, and pH. sigmaaldrich.com Degradation kinetics for similar compounds, like phenoxy acid herbicides, have been shown to vary between topsoil and subsoil, with different degradation models (e.g., zero-order kinetics) applying depending on the conditions.

Aerobic conditions are paramount for the efficient biodegradation of many organic compounds. itrcweb.org The presence of oxygen allows aerobic microorganisms to use the chemical as a source of carbon and energy, leading to its breakdown into simpler molecules like carbon dioxide and water. hrpub.orgitrcweb.org In oxygen-depleted (anoxic or anaerobic) environments, degradation can still occur but is often much slower and may proceed through different metabolic pathways, potentially involving different microbial communities. nih.govresearchgate.net

Table 2: Factors Influencing Degradation Kinetics in Soil

| Factor | Influence on Degradation |

| Soil Type | Affects bioavailability, water retention, and microbial community composition. |

| Aerobic vs. Anaerobic Conditions | Aerobic degradation is generally faster and more complete for many organic pollutants. hrpub.orgitrcweb.org |

| Organic Matter Content | Can influence sorption of the chemical, affecting its availability to microorganisms. |

| pH | Affects microbial activity and the chemical state of the compound. nih.gov |

| Temperature | Influences the rate of microbial metabolism and enzymatic reactions. nih.gov |

| Moisture Content | Essential for microbial activity and transport of the chemical within the soil matrix. itrcweb.org |

This table outlines key soil properties that affect the rate of biodegradation based on general principles of soil microbiology.

Microorganisms are the primary drivers of this compound degradation in the environment. sigmaaldrich.com Various bacterial and fungal species possess the enzymatic machinery necessary to break down complex organic molecules. Studies have isolated microorganisms from sources like sewage and river water that are capable of degrading phenoxypropanols. nih.gov Genera such as Pseudomonas, Acinetobacter, and Aspergillus are well-known for their ability to degrade a wide range of aromatic and xenobiotic compounds, including pesticides and phenols. researchgate.netnih.govmdpi.comfrontiersin.org

Comparing the degradation of a chemical in sterile versus non-sterile soil is a standard method to distinguish between biotic (microbial) and abiotic (non-biological) degradation processes. researchgate.netmdpi.com Soil can be sterilized using methods like autoclaving, irradiation, or chemical treatment to eliminate or drastically reduce the microbial population. osu.edu

In non-sterile, natural soil, both biotic and abiotic processes contribute to the chemical's breakdown. However, for many organic compounds, biotic degradation by microorganisms is the dominant and most rapid pathway. hrpub.orgmdpi.com In sterile soil, any observed degradation can be attributed to abiotic mechanisms such as hydrolysis (reaction with water) or oxidation. encyclopedia.pub Studies on other compounds have consistently shown that degradation is significantly faster and more extensive in non-sterile soils compared to their sterile counterparts, highlighting the crucial role of microbial activity. researchgate.net While abiotic processes can initiate the breakdown of a polymer or chemical, making it more accessible to microbes, the enzymatic action of bacteria and fungi is typically responsible for the majority of the degradation. encyclopedia.pub

Anaerobic Degradation Potential and Limitations

The biodegradability of phenoxypropanols, a group to which this compound belongs, has been investigated, indicating that these compounds are biodegradable. nih.gov A study utilizing the Zahn-Wellens test, following OECD guidelines, demonstrated this biodegradability. nih.gov In this research, microorganisms were sourced from a municipal sewage plant and water from the River Elbe to test the degradation of phenoxypropanol solutions. nih.gov The solutions were inoculated with these bacteria and incubated at 30°C, with the breakdown of the phenoxypropanols monitored for up to four weeks. nih.gov The results showed a distinct breakdown of the aromatic alcohols over this period, and importantly, the formation of phenol as an extracellular intermediate was not detected. nih.gov

However, there is a lack of specific studies focusing exclusively on the degradation of this compound under strictly anaerobic conditions in the available scientific literature. While the aforementioned study indicates general biodegradability, the specific test used (Zahn-Wellens) is typically designed to assess aerobic biodegradability. Research on structurally related compounds, such as 1-methoxy-2-propanol (B31579), has demonstrated removal in anaerobic expanded granular sludge bed (EGSB) reactors, suggesting that anaerobic pathways for similar glycol ethers are possible. nih.govresearchgate.net For instance, specific methanogenic activity (SMA) assays for 1-methoxy-2-propanol have been measured, confirming its potential for anaerobic conversion. nih.govresearchgate.net Another study detailed the anaerobic conversion of lactic acid into 1,2-propanediol by Lactobacillus buchneri. nih.gov

The absence of dedicated anaerobic degradation studies for this compound represents a significant data gap. Such research would be crucial for fully understanding its environmental persistence and fate in anoxic environments like saturated soils, deep groundwater, and anaerobic digesters.

Environmental Mobility in Soil Matrices (Koc Values)

The environmental mobility of an organic compound in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ladwp.com A low Koc value suggests a compound is less likely to adsorb to soil and is therefore more mobile, increasing its potential to leach into groundwater. Conversely, a high Koc value indicates strong adsorption to soil organic matter and thus lower mobility. ladwp.com

Log Koc = 0.69 * Log Kow + 0.22 researchgate.net

Using the log Kow value of 1.50 for this compound, the estimated log Koc is:

Log Koc = (0.69 * 1.50) + 0.22 = 1.035 + 0.22 = 1.255

From this, the estimated Koc value is 10^1.255, which is approximately 17.99 L/kg.

Based on this estimated Koc value, the mobility of this compound in soil can be classified. The following table, adapted from the McCall classification scheme, provides context for this value.

Table 1: Soil Mobility Classification Based on Koc Values

| Koc Value (L/kg) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Data sourced from McCall et al. (1981).

With an estimated Koc of approximately 17.99 L/kg, this compound falls into the Very High mobility class. This suggests that the compound has a low affinity for sorption to organic carbon in soil and sediment. Consequently, it is expected to be highly mobile in soil matrices, with a significant potential for leaching from the soil surface into underlying groundwater systems.

Bioaccumulation Potential Assessment

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all exposure routes, leading to a concentration higher than that in the environment. The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using the Bioconcentration Factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.

For this compound, an estimated BCF of 2.5 has been calculated based on its log Kow of 1.50 and a regression-derived equation. This low BCF value suggests that the potential for bioconcentration in aquatic organisms is low.

The following table provides a general framework for interpreting BCF values in the context of bioaccumulation potential.

Table 2: Bioaccumulation Potential Based on Bioconcentration Factor (BCF)

| BCF Value | Bioaccumulation Potential |

|---|---|

| < 1,000 | Low |

| 1,000 - 5,000 | Moderate |

Given the estimated BCF of 2.5, this compound is firmly in the Low bioaccumulation potential category. This indicates that the compound is not likely to accumulate to significant levels in the tissues of fish and other aquatic organisms, and therefore is not expected to biomagnify through the food web.

Hydrolytic Stability in Aquatic Systems

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, sometimes causing both substances to split into two or more new substances. The rate of hydrolysis is a critical factor in determining the persistence of a chemical in aquatic environments.

This compound is not expected to undergo hydrolysis in the environment. This stability is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions (i.e., pH levels ranging from 4 to 9). The molecule consists of an ether linkage (C-O-C) and a secondary alcohol group (-OH) attached to a propyl chain.

Ether Linkage: The phenyl ether bond in this compound is chemically stable and resistant to hydrolysis in the absence of strong acids or high temperatures, conditions not typically found in the natural environment.

Alcohol Group: The hydroxyl group is also stable and does not react with water under environmental conditions.

Because it lacks hydrolyzable functional groups such as esters, amides, or certain halogenated alkanes, this compound is considered hydrolytically stable. Its degradation in aquatic systems is therefore expected to be governed primarily by biological processes rather than abiotic chemical transformation via hydrolysis.

Toxicological Mechanisms and Biological Activity of 1 Phenoxy 2 Propanol

Antimicrobial Action Mechanisms

1-Phenoxy-2-propanol is utilized as a preservative in various cosmetic and pharmaceutical products due to its antimicrobial properties. nih.govfishersci.cakosmospublishers.com The mechanisms underlying its ability to inhibit the growth of microorganisms are multifaceted and are believed to involve several concurrent actions on the microbial cell.

A primary mechanism of action for many phenolic compounds and alcohols against bacteria is the disruption of the cell membrane. nih.gov The structure of this compound, containing both a lipophilic phenyl group and a more hydrophilic propanol (B110389) side chain, facilitates its interaction with the bacterial cell membrane. This interaction can lead to a disorganization of the lipid bilayer, increasing membrane fluidity and permeability. kosmospublishers.com Such disruption compromises the integrity of the membrane, which is crucial for maintaining the cellular environment and for energy transduction. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately contributing to cell death. dtic.mil Studies on compounds with similar structures, such as other phenols and alcohols, have demonstrated that they can damage the cell membrane of both Gram-positive and Gram-negative bacteria. kosmospublishers.comnist.gov

This compound may exert its antimicrobial effect by inhibiting the activity of essential microbial enzymes. Research has shown that exposure to this compound can lead to a depletion of adenosine (B11128) triphosphate (ATP) in certain organisms. mdpi.comchlorhexidinefacts.com This suggests a potential interference with key metabolic pathways and enzymes responsible for energy production, such as ATP synthase. mdpi.comchlorhexidinefacts.com The ability of alcohols to denature proteins is a well-established antimicrobial mechanism. elsevierpure.com By altering the three-dimensional structure of enzymes, this compound can inactivate them, thereby halting critical cellular processes necessary for survival. Furthermore, the phenoxy structural motif is found in various molecules designed as specific enzyme inhibitors, and this compound itself has been used as a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors, highlighting the potential of its structure to interact with enzyme active sites. kosmospublishers.com

Another proposed antimicrobial mechanism for this compound is its potential to act as a chelating agent. nih.gov Metal ions, such as magnesium, iron, and calcium, are essential cofactors for a multitude of enzymatic reactions and for stabilizing cellular structures. By binding to these vital metal ions, this compound could sequester them, making them unavailable to the microbial cell. nih.gov This deprivation of essential metallic cofactors would disrupt numerous metabolic processes, thereby inhibiting microbial growth and proliferation. nih.gov

Propionibacterium acnes (now Cutibacterium acnes) is a bacterium implicated in the pathophysiology of acne vulgaris. dtic.milnih.gov While the broad-spectrum antimicrobial activity of this compound suggests potential efficacy against this bacterium, specific research focusing on the direct effects of this compound on the growth and production of extracellular enzymes by P. acnes was not available in the searched literature. Studies have investigated the activity of various other natural and synthetic compounds against P. acnes, but a detailed analysis of the interaction between this compound and this specific microorganism is not documented in the provided sources. dtic.milnih.govresearchgate.netnih.gov

This compound is recognized for its broad-spectrum antimicrobial activity, which is why it is employed as a preservative. nih.gov The propanol component contributes to its effectiveness against a wide range of microbes. Alcohols are known to be effective against Gram-positive and Gram-negative bacteria, as well as fungi. elsevierpure.comusmf.md Furthermore, derivatives of this compound have demonstrated significant antibacterial and antifungal properties. nih.govbsmiab.org For instance, certain derivatives show marked inhibitory effects against various bacterial strains, including S. aureus and E. coli, and fungi like C. albicans and C. glabrata. bsmiab.org This evidence supports the characterization of this compound as a broad-spectrum agent capable of inhibiting the growth of bacteria, yeasts, and other fungi. scielo.brnih.gov

Anesthetic Effects on Biological Systems

This compound has been identified as an effective anesthetic agent, particularly in gastropod molluscs, where its neurophysiological effects have been studied in detail. researchgate.netresearchgate.net The mechanism of its anesthetic action is primarily centered on the reversible inhibition of neural activity. nih.govbsmiab.org

Research on central neurons of the gastropod Hermissenda crassicornis demonstrates that this compound eliminates action potentials and reduces the force of muscular contractions. researchgate.net The onset of these effects occurs shortly after application, leading to a reduction and eventual elimination of neuronal excitability. bsmiab.org A key characteristic of its anesthetic effect is its reversibility; upon removal of the compound, full recovery of action potentials and behavior, along with at least partial recovery of muscular function, is observed. researchgate.net While the precise molecular target remains to be fully elucidated, it is known that exposure to this compound can induce ATP depletion and collapse of the mitochondrial membrane potential in some cell types, suggesting that interference with cellular energy metabolism may be a component of its mechanism of action. mdpi.comchlorhexidinefacts.combsmiab.org

Interactive Data Table: Reversible Elimination of Neural Activity by this compound in a Central Neuron of Hermissenda crassicornis

The following table summarizes the observed effects of 8 mM this compound (PP) on neuronal activity over time.

| Time Point | Condition | Observation |

| Baseline | Before PP Application | Neuron exhibits normal post-synaptic potentials leading to bursts of action potentials. bsmiab.org |

| 30 minutes | In 8 mM PP | Neuronal activity is significantly reduced to a single, truncated action potential upon stimulus. bsmiab.org |

| 45 minutes | After Washout | Both post-synaptic and action potentials return, demonstrating the reversibility of the anesthetic effect. bsmiab.org |

Neural Activity Modulation and Action Potential Elimination

This compound is recognized for its capacity to modulate neural activity, culminating in the reversible elimination of action potentials. researchgate.netnih.gov This effect is central to its function as an anesthetic. An action potential is a swift, transient change in voltage across a cell's membrane, fundamental for signaling in neurons. nih.gov The process involves the orchestrated opening and closing of voltage-gated ion channels, primarily for sodium (Na⁺) and potassium (K⁺) ions. nih.govyoutube.com Depolarization, the rising phase of the action potential, is driven by a rapid influx of Na⁺, while repolarization and hyperpolarization are caused by the efflux of K⁺. nih.govyoutube.com

Research on gastropods demonstrates that this compound effectively and reversibly eliminates these action potentials. nih.gov While the precise interactions are complex, the mechanism is believed to involve the suppression of the ionic currents that underpin the action potential. nih.gov By inhibiting the flow of ions across the neuronal membrane, the compound prevents the neuron from reaching the threshold required to fire, thus blocking signal transmission. nih.govnih.gov This blockade of neural signaling is a key component of its anesthetic properties. researchgate.netnih.gov

Cellular Energetic Perturbations (ATP Depletion, Mitochondrial Membrane Potential Collapse)

This compound can disrupt cellular energy metabolism, a critical process for all cell functions. The core of this disruption lies in its effect on mitochondria, the cellular organelles responsible for generating most of the cell's supply of adenosine triphosphate (ATP). ATP is the primary molecule for storing and transferring energy in cells. This energy generation is accomplished through oxidative phosphorylation, a process that depends on a stable mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is an electrical charge difference across the inner mitochondrial membrane, created by proton pumps, and it is essential for driving the synthesis of ATP. nih.gov

A sustained drop in the mitochondrial membrane potential can be detrimental, leading to a failure of ATP synthesis and potentially inducing cell death. nih.gov While direct studies detailing the specific interaction of this compound with mitochondria are limited, its broad biological effects, including anesthesia, are energy-dependent processes. Anesthetics, in general, can influence mitochondrial function, and a collapse of the mitochondrial membrane potential would lead to a critical depletion of ATP, thereby perturbing cellular activities that rely on a steady energy supply. nih.gov

Anesthetic Properties in Aquatic Organisms (e.g., Gastropods, Common Carp)

This compound is an effective anesthetic for a range of aquatic organisms, including various gastropods and fish like the common carp (B13450389) (Cyprinus carpio). researchgate.netnih.gov Its utility in neurophysiology, surgery, and general handling protocols for these animals is well-documented. researchgate.netnih.govsigmaaldrich.com The compound is valued for its ability to be administered via bath application, its low toxicity, and its biodegradability. nih.gov

In gastropods such as Hermissenda crassicornis, Tritonia diomedea, and Lymnaea stagnalis, this compound eliminates behavioral activity and reduces muscle contraction, effects that are fully reversible. nih.gov For fish, it is used to induce general sedation to minimize stress during handling, sampling, and transport. researchgate.net Research on juvenile common carp has shown that this compound is an effective anesthetic, with the time to induce anesthesia being concentration-dependent. researchgate.net A notable characteristic is a relatively long recovery time compared to other anesthetics like 2-phenoxyethanol, which can be advantageous for procedures that require extended manipulation outside of the anesthetic bath. researchgate.net

Table 1: Anesthetic Efficacy of this compound in Juvenile Common Carp This table presents data on the time required to induce anesthesia and the subsequent recovery time at various concentrations of this compound.

| Concentration (mL/L) | Mean Time to Anesthesia (minutes) | Mean Time to Recovery (minutes) |

| 0.15 | 4.8 | 4.9 |

| 0.30 | 3.2 | 5.8 |

| 0.45 | 2.1 | 7.3 |

Systemic Biological Responses

Influence on Hematological and Biochemical Blood Indices in Aquatic Species

Exposure to chemical agents can induce measurable changes in the blood parameters of fish, which serve as sensitive biomarkers of physiological status and stress. nih.govnih.gov Hematological and biochemical analyses are standard tools for assessing the health of fish in response to environmental factors. nih.govnih.gov

When common carp are exposed to this compound for anesthetic purposes, they exhibit significant, though typically transient, alterations in several blood indices. Studies have reported an increase in cortisol, a primary stress hormone in fish. researchgate.net This hormonal surge is accompanied by hyperglycemia (elevated blood glucose) and hyperlactatemia (elevated blood lactate), indicating a mobilization of energy reserves and a shift toward anaerobic metabolism to cope with the stressor. researchgate.net Hematological changes can also occur, such as variations in red blood cell count (RBC), hemoglobin (Hb), and hematocrit (Hct), which may reflect an adaptive response to stress or a direct effect of the chemical. mdpi.comjournal-of-agroalimentary.ro

Table 2: General Effects of Anesthetic Stress on Blood Parameters in Fish This table summarizes the typical direction of change for key blood indices in fish experiencing stress from anesthesia, as observed in studies with compounds like this compound.

| Blood Parameter | General Response to Anesthetic Stress | Biological Significance |

| Cortisol | Increase | Primary indicator of the physiological stress response. |

| Glucose | Increase | Mobilization of energy stores to manage the stressor. |

| Lactate | Increase | Indicates a shift to anaerobic metabolism. |

| Red Blood Cells (RBC) | Variable (Often Increase) | Can indicate stress-induced release from the spleen. |

| Hemoglobin (Hb) | Variable (Often Increase) | Reflects changes in oxygen-carrying capacity. |

| Hematocrit (Hct) | Variable (Often Increase) | Represents the volume percentage of red blood cells. |

Temporary Stress Responses in Organisms

The changes observed in the blood of aquatic organisms exposed to this compound are characteristic of a temporary, generalized stress response. nih.gov This response is an organism's attempt to maintain physiological homeostasis when faced with a challenge, in this case, a chemical anesthetic. nih.govnih.gov The activation of the neuroendocrine stress axis, leading to the release of cortisol, is a central part of this response.

This primary response triggers a suite of secondary, metabolic adjustments, such as the aforementioned increases in blood glucose and lactate, which are designed to provide the necessary energy to cope with the stressor. researchgate.net Following the removal of the fish from the anesthetic bath, these physiological parameters typically return to their baseline levels as the animal recovers. researchgate.net Therefore, the hematological and biochemical alterations are generally considered part of a temporary and reversible stress reaction to the anesthetic procedure rather than a sign of lasting pathology. researchgate.netnih.gov

Percutaneous Absorption and Dermal Permeability Studies

The skin, as the body's largest organ, forms a critical barrier against external substances. The study of percutaneous absorption, or the passage of a substance through the skin, is essential for evaluating the systemic exposure potential of compounds like this compound.

In Vitro Diffusion Cell Methods (Franz Diffusion Cell)

To investigate the dermal penetration of this compound, in vitro methods employing diffusion cells are standard. The Franz diffusion cell is a widely recognized and utilized apparatus for these studies. nih.govresearchgate.net This system consists of a donor chamber, where the test substance is applied, and a receptor chamber, separated by a membrane, which can be ex-vivo skin or a synthetic alternative. researchgate.net The receptor chamber is filled with a fluid that is sampled at various time points to quantify the amount of the substance that has permeated the membrane. nih.govovid.com

In a specific study on this compound, the Franz diffusion method was employed using the dorsal skin of rats as the membrane. nih.govovid.com The setup allows for the controlled application of a formulation containing the compound to the skin surface and subsequent collection of the receptor fluid over a 24-hour period to measure penetration. nih.gov This methodology is considered a gold standard for assessing dermal absorption in vitro, though it is noted for being low-throughput. researchgate.net

Assessment across Different Formulations and Skin Models

The formulation in which a chemical is present can significantly influence its percutaneous absorption. Studies have evaluated the permeability of this compound when incorporated into different cosmetic formulations, such as a shampoo and a cream. nih.govovid.com The results indicated that the formulation vehicle plays a critical role in the rate and extent of skin penetration.

When applied at a concentration of 1% in both a shampoo and a cream, the total percutaneous absorption rate of this compound was found to be higher from the shampoo formulation compared to the cream formulation over a 24-hour period. nih.govovid.com The in vitro skin permeability was calculated to be 1,377.2 ± 240.1 µg/cm² for the shampoo and 1,038.0 ± 72.2 µg/cm² for the cream. nih.gov This suggests that the components of the shampoo may enhance the dermal uptake of the compound.

In addition to different formulations, various skin models are used in these assessments. While rat skin was used in the aforementioned study, other models such as porcine skin and artificial membranes like Strat-M® are also employed in dermal permeability research. nih.govresearchgate.netnih.gov Porcine skin is often considered a good surrogate for human skin in these tests. nih.gov

Table 1: In Vitro Permeability of this compound in Different Formulations

| Formulation Type | Total Percutaneous Absorption Rate (%) | In Vitro Skin Permeability (µg/cm² for 24h) |

|---|---|---|

| Shampoo | 50.0 ± 6.0% nih.govovid.com | 1,377.2 ± 240.1 nih.gov |

| Cream | 33.0 ± 3.2% nih.govovid.com | 1,038.0 ± 72.2 nih.gov |

Fate in Skin Layers (Stratum Corneum, Epidermis, Dermis)

Upon application to the skin, this compound is distributed among the different layers of the skin: the stratum corneum, the epidermis, and the dermis. The stratum corneum is the outermost layer, providing the primary barrier function. oregonstate.education Beneath it lie the epidermis and the deeper, vascularized dermis. oregonstate.education

Following a 24-hour exposure in a Franz diffusion cell study, the amount of this compound remaining in these skin layers was quantified. nih.govovid.com The tape stripping method was used to separate the stratum corneum, after which the epidermis and dermis were analyzed together. nih.gov A significant portion of the applied dose was found within these layers, indicating that the skin acts as a reservoir for this compound.

Table 2: Distribution of this compound in Skin Layers After 24-Hour In Vitro Exposure

| Skin Layer | Percentage of Applied Dose (%) - Shampoo Formulation | Percentage of Applied Dose (%) - Cream Formulation |

|---|---|---|

| Stratum Corneum | 2.5 ± 0.3% | 2.5 ± 0.2% |

| Epidermis and Dermis | 4.3 ± 0.8% | 5.2 ± 0.6% |

Data derived from a study on rat skin. nih.gov

Metabolic Fate and Biotransformation Pathways in Mammals

Once absorbed systemically, this compound undergoes biotransformation into various metabolites before being excreted. Studies in Fischer 344 rats have shown that the compound is rapidly absorbed and eliminated, primarily through the urine. nih.gov The major metabolic pathways involve cleavage of the ether linkage and conjugation of the parent compound or its metabolites. nih.govnih.gov

O-Dealkylation and Phenol (B47542) Conjugation

A primary route of metabolism for this compound is O-dealkylation, which involves the cleavage of the ether bond. nih.gov This process yields phenol and propylene (B89431) glycol as the initial products. nih.gov The resulting phenol is then readily conjugated to facilitate its excretion. nih.gov

In studies with acid-hydrolyzed urine from rats, approximately 61% of the administered dose was identified as phenol. nih.gov The phenol is further metabolized through conjugation with sulfate (B86663) and glutathione (B108866) before being eliminated. nih.govnih.gov

Direct Conjugation (Sulfate and Glucuronide)

In addition to O-dealkylation, this compound can also undergo direct conjugation. nih.govnih.gov This pathway involves the attachment of a glucuronide or sulfate group directly to the parent molecule. nih.gov These conjugation reactions increase the water solubility of the compound, thereby aiding its renal clearance.

Metabolite analysis of rat urine has identified both the glucuronide and sulfate conjugates of the parent this compound. nih.govnih.gov While conjugates of phenol were the most abundant, direct conjugation of the parent compound represents another significant biotransformation pathway. nih.gov A minor pathway also includes ring hydroxylation of the parent compound followed by sulfate conjugation. nih.gov

Table 3: Tentatively Identified Urinary Metabolites of this compound in Rats

| Metabolite Type | Specific Metabolites Identified |

|---|---|

| Phenol Conjugates | Phenol sulfate, Phenol glutathione nih.govnih.gov |

| Direct Conjugates | This compound glucuronide, this compound sulfate nih.govnih.gov |

| Ring-Hydroxylated Conjugates | Sulfate conjugates of ring-hydroxylated this compound nih.gov |

| Other Minor Metabolites | Hydroquinone glucuronide nih.govnih.gov |

Ring Hydroxylation of Parent Compound and Metabolites

The metabolic transformation of this compound includes aromatic ring hydroxylation as a notable pathway. nih.gov This reaction can occur on the parent compound itself or on its oxidized metabolite, 1-phenoxy-2-propanone. nih.gov The mechanism of metabolic aromatic ring hydroxylation generally proceeds through the formation of an epoxide intermediate, known as an arene oxide. This intermediate is typically unstable and undergoes rapid spontaneous rearrangement to form the more stable arenol (B1447636) (phenolic) product. nih.gov

Following the hydroxylation of the aromatic ring of this compound or its propanone metabolite, the resulting hydroxylated compound undergoes further biotransformation. nih.gov Specifically, it is conjugated with sulfate before being excreted. nih.gov This conjugation step increases the water solubility of the metabolite, facilitating its elimination from the body. Ring hydroxylation is considered one of the three primary metabolic routes for this compound. nih.gov Another minor hydroxylated metabolite identified is a glucuronide conjugate of hydroquinone, which accounts for less than 2% of the metabolites. tandfonline.comnih.gov

Excretion Routes and Metabolite Identification (Urinary Analysis)